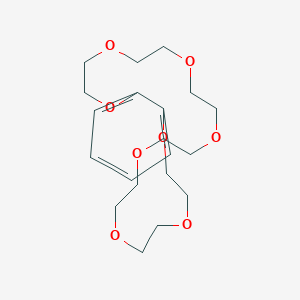

B24C8-Benzo crown ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72216-45-6 |

|---|---|

Molecular Formula |

C20H32O8 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2,5,8,11,14,17,20,23-octaoxabicyclo[22.4.0]octacosa-1(28),24,26-triene |

InChI |

InChI=1S/C20H32O8/c1-2-4-20-19(3-1)27-17-15-25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-16-18-28-20/h1-4H,5-18H2 |

InChI Key |

NJYSMUZHMILTRA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOCCOC2=CC=CC=C2OCCOCCOCCO1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis of Benzo 24 Crown 8 Derivatives

Classical and Template-Assisted Cyclization Strategies for Crown Ether Synthesis

The construction of the macrocyclic framework of benzo-24-crown-8 is primarily achieved through cyclization reactions. The success of these reactions hinges on overcoming the entropic challenge of bringing two reactive ends of a linear precursor together, rather than reacting with other molecules in the solution.

Williamson Ether Synthesis in Macrocyclization Protocols

The Williamson ether synthesis is a cornerstone in the preparation of crown ethers. rsc.orgrsc.org This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or tosylate to form an ether linkage. rsc.org In the context of benzo-24-crown-8 synthesis, this typically involves the reaction of a catechol-derived diol with a suitable oligoethylene glycol dihalide or ditosylate in the presence of a base. numberanalytics.comsmolecule.com The base is essential for deprotonating the diol to form the more nucleophilic alkoxide. While halides are common leaving groups, tosylates often lead to higher yields, although they require an additional synthetic step. rsc.org

A common approach involves the reaction between catechol and pentaethylene glycol ditosylate. smolecule.com This method can be performed under phase-transfer catalysis (PTC) conditions, which facilitates the transfer of reactants between an aqueous and an organic phase, thereby increasing reaction rates and minimizing the formation of polymeric byproducts. smolecule.com

High-Dilution Techniques for Enhanced Cyclization Yields

A significant challenge in macrocyclization is the competing intermolecular polymerization reaction, which leads to the formation of linear oligomers instead of the desired cyclic crown ether. tdl.orgarkat-usa.org High-dilution techniques are a classical strategy to favor intramolecular cyclization. By maintaining a very low concentration of the reactants, the probability of the two ends of the same molecule encountering each other becomes statistically higher than the probability of two different molecules reacting. numberanalytics.comtdl.org

In practice, this is often achieved by the slow addition of the reactants to a large volume of solvent, sometimes using a syringe pump. psu.eduacs.org This method, however, can be time-consuming and requires large solvent volumes, which can be a drawback for large-scale synthesis. arkat-usa.orgacs.org

Role of Template Reagents in Regioselective Synthesis of Benzo-24-Crown-8

Template-assisted synthesis offers a powerful alternative to high-dilution techniques for achieving high yields in macrocyclization. numberanalytics.com This method utilizes metal cations that coordinate with the oxygen atoms of the crown ether precursor, pre-organizing it into a conformation that favors cyclization. numberanalytics.comtdl.org The size of the metal cation is crucial and is selected to match the cavity size of the target crown ether, a principle known as the "template effect". tdl.orgarkat-usa.org

For the synthesis of benzo-24-crown-8 and its derivatives, potassium ions (K+) have proven to be effective template reagents. psu.eduresearchgate.net For instance, the cyclization to form cis-bis(carbomethoxybenzo)-24-crown-8 in the presence of potassium hexafluorophosphate (B91526) (KPF6) resulted in a remarkable 89% isolated yield of the pure isomer. smolecule.compsu.eduresearchgate.net This template-driven approach not only enhances the yield but can also significantly shorten the reaction time by eliminating the need for slow addition techniques. psu.eduresearchgate.net The choice of the templating cation can directly influence the yield, with the highest yields often observed when the cation diameter is complementary to the crown ether's cavity size. tdl.org

Regioselective Synthesis of Functionalized Benzo-24-Crown-8 Isomers

The introduction of functional groups onto the benzo-24-crown-8 scaffold allows for the fine-tuning of its properties and its incorporation into more complex supramolecular structures. Regioselectivity—the control over the position of these functional groups—is a key challenge.

Approaches to cis- and trans-Bis(carbomethoxybenzo)-24-Crown-8

The synthesis of disubstituted dibenzo-24-crown-8 (B80794) derivatives can lead to a mixture of cis and trans isomers, which are often difficult to separate. psu.edu Regiospecific synthetic routes have been developed to overcome this challenge. These methods allow for the synthesis of pure cis- and trans-bis(carbomethoxybenzo)-24-crown-8 with good to excellent yields. psu.eduresearchgate.netrsc.org

The resulting isomeric bis(carbomethoxybenzo)-24-crown-8 compounds exhibit different complexation affinities. For example, the association constants (Ka) for the complexation of the cis and trans isomers with dibenzylammonium hexafluorophosphate were found to be 190 M⁻¹ and 312 M⁻¹, respectively, in a chloroform-acetonitrile solvent mixture. psu.eduresearchgate.net

Strategies for Direct Functionalization of Aromatic Crown Ethers

An alternative to synthesizing functionalized crown ethers from pre-functionalized starting materials is the direct functionalization of a pre-formed macrocyclic ring. rsc.orgresearchgate.netrsc.org This approach can be more efficient and allows for the modification of existing crown ether-based architectures. rsc.orgresearchgate.net

For aromatic crown ethers like benzo-24-crown-8, the most common method for direct functionalization is electrophilic aromatic substitution on the benzene (B151609) ring. rsc.orgresearchgate.netiipseries.org This can include reactions such as nitration, halogenation, or Friedel-Crafts acylation. However, a potential drawback of this strategy is the lack of control over the number and position of the functional groups introduced onto the aromatic ring, which can lead to mixtures of products. iipseries.org Despite this challenge, direct functionalization remains a valuable tool, especially when the desired functional group is incompatible with the conditions of macrocyclization.

Aromatic Electrophilic Substitution Reactions

Aromatic electrophilic substitution (EAS) is a primary strategy for derivatizing aromatic crown ethers. iipseries.orgunibo.itrsc.org This type of reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The electron-rich π-system of the aromatic rings in benzo-crown ethers makes them susceptible to attack by electrophiles. dalalinstitute.com

Several specific EAS reactions have been applied to DB24C8:

Nitration: The reaction of DB24C8 with nitric acid (HNO₃) in the presence of acetic acid can produce syn- and anti-isomers of dinitro-DB24C8 in good yields. iipseries.org Using a stronger nitrating mixture, such as HNO₃ and sulfuric acid (H₂SO₄), can lead to the formation of tetra-nitro derivatives. iipseries.org

Bromination: Mono-bromination of DB24C8 has been achieved with a 39% yield using a combination of ceric ammonium (B1175870) nitrate (B79036) ((NH₄)₂Ce(NO₃)₆) and sodium bromide (NaBr) in acetonitrile (B52724) at room temperature. iipseries.org However, direct halogenation often presents challenges in selectivity, leading to mixtures of mono- and di-functionalized products. iipseries.org

Fluoroalkylation: A photocatalytic method for the late-stage fluoroalkylation of aromatic crown ethers, including DB24C8, has been developed. conicet.gov.ar Under optimized conditions using n-C₆F₁₃-Br as the fluoroalkyl radical source, a 40% yield of the mono-perfluorohexylated DB24C8 was obtained. researchgate.net

It is important to note that controlling the degree and position of substitution in EAS reactions can be challenging, often resulting in a mixture of isomers that can be difficult to separate. psu.edu

Radical-Mediated Cross Dehydrogenative Coupling

Radical-mediated cross-dehydrogenative coupling (CDC) is a powerful method for forming C-C or C-heteroatom bonds by combining two different C-H bonds. iipseries.orgrsc.org This approach is particularly useful for functionalizing the aliphatic portions of crown ethers. unibo.it The general mechanism involves three steps: generation of an electrophilic radical, hydrogen abstraction from the ether, and reaction of the resulting radical with a coupling partner. iipseries.orgunibo.itrsc.org

While more commonly applied to aliphatic crown ethers, CDC principles can be extended to introduce functionalities that can then be coupled to benzo-crown derivatives. For instance, N-hydroxysuccinimide (NHS) can be oxidized to a reactive N-radical, which then abstracts a hydrogen from an ether to initiate a C-heteroarylation reaction. iipseries.org Another example involves the use of di-tert-butylperoxide as a photo-activated hydrogen abstractor to functionalize crown ethers with N-aromatic bases. iipseries.org

Synthesis of Monosulfonated Dibenzo-24-Crown-8 (SDB24C8)

A significant derivative of DB24C8 is the monosulfonated version, SDB24C8. This compound is synthesized through the direct sulfonation of DB24C8 using concentrated sulfuric acid. rsc.orgresearchgate.net This process introduces a sulfonic acid group onto one of the benzene rings, imparting a permanent negative charge to the macrocycle. rsc.orgresearchgate.net

The presence of the sulfonate group enhances the cation-binding affinity of the crown ether. rsc.org Interestingly, SDB24C8 exhibits an unusual selectivity for the sodium cation (Na⁺), which has been investigated using DFT calculations. rsc.org The sulfonated crown ether can be isolated as a sulfonic acid or converted into a salt. rsc.orgresearchgate.net

Preparation of Carboxy- and Amido-Functionalized Benzo-24-Crown-8

The introduction of carboxylic acid and amide functionalities onto the B24C8 framework opens up possibilities for further chemical modifications and applications, such as conjugation to polymers or biomolecules.

A common route to these derivatives starts with a carboxyl-functionalized DB24C8. This can be achieved through methods like the oxidation of a methyl group on the aromatic ring. The resulting 2-carboxydibenzo-24-crown-8 can then be activated for amidation. nih.govresearchgate.net

A widely used method for creating an amide linkage involves activating the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govresearchgate.net This forms an activated NHS ester of DB24C8. nih.govresearchgate.net This stable intermediate can then react with a primary amine, such as ethylenediamine (B42938), to form an amido-functionalized DB24C8. nih.govresearchgate.net

For example, the reaction of the NHS ester of DB24C8 with excess ethylenediamine yields 2-[(2-aminoethyl)carbamoyl]dibenzo-24-crown-8. nih.gov This product, which now has a terminal amine group, can be further functionalized. For instance, it can be reacted with acryloyl chloride to produce a polymerizable monomer. nih.gov

Synthesis of Expanded and Hybrid Benzo-24-Crown-8 Architectures

The B24C8 moiety serves as a versatile building block for the construction of larger, more complex supramolecular structures and polymers.

Tetra-(benzo-24-crown-8)-phthalocyanines

Phthalocyanines are large, aromatic macrocycles that can be functionalized with crown ether units at their periphery. A series of novel tetra-(benzo-24-crown-8)-phthalocyanines have been synthesized, incorporating various metal ions such as Mg(II), Ni(II), Co(II), Zn(II), and Cu(II), as well as a metal-free version. researchgate.networldscientific.comunistra.fr

The synthesis of these complex molecules typically involves the template cyclotetramerization of phthalonitrile (B49051) precursors that are substituted with the benzo-24-crown-8 moiety. researchgate.net These hybrid molecules exhibit interesting properties, such as the ability to form supramolecular cofacial dimers upon interaction with certain guest molecules like viologens. researchgate.networldscientific.com The formation of these assemblies is influenced by factors such as the metal cation in the phthalocyanine (B1677752) core, concentration, and the solvent used. researchgate.networldscientific.com These structures are of interest for their potential applications in molecular machinery and materials chemistry. researchgate.netacs.org

Integration of Benzo-24-Crown-8 into Polymeric Structures

The unique ion-binding properties of B24C8 make it a desirable component to incorporate into polymeric materials, leading to stimuli-responsive systems. A common strategy for this is radical copolymerization. nih.govresearchgate.net

To achieve this, a polymerizable monomer containing the B24C8 unit is first synthesized. As described in section 1.2.4, a DB24C8-carrying acrylamide (B121943) monomer can be prepared. nih.govresearchgate.net This monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAM), using a radical initiator like azobisisobutyronitrile (AIBN). nih.govresearchgate.net

The resulting copolymers, which have DB24C8 moieties as side chains, can exhibit interesting properties. For example, copolymers of the DB24C8-acrylamide monomer and NIPAM show a change in their cloud point in aqueous solution in the presence of cesium ions, demonstrating the polymer's ability to recognize and respond to specific metal ions. nih.govresearchgate.net Such polymers have potential applications in areas like ion sensing and separation. nih.gov Additionally, B24C8 has been incorporated into chitosan (B1678972), a biopolymer, to enhance its metal ion adsorption capabilities. researchgate.net

Dibenzo-24-Crown-8 Conjugated Chitosan Synthesis

Chitosan, a well-known metal-chelating biopolymer, can be chemically modified with dibenzo-24-crown-8 to enhance its affinity for specific metal ions, such as cesium. researchgate.netbenthamdirect.com The synthesis of these conjugates typically involves forming an amide bond between the amino groups of chitosan and a carboxylic acid-functionalized DB24C8. researchgate.net

Several amide bond coupling methods have been investigated to graft DB24C8 onto chitosan. The efficiency of these methods is often evaluated by the resulting degree of substitution (DS), which is the percentage of chitosan's amino groups that have been modified with the crown ether moiety. researchgate.net The DS can be determined using techniques like ¹H NMR spectroscopy. researchgate.net

Three primary methods have been utilized for this conjugation:

EDC-HOBt Method: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents.

EDC-NHS Method: Employing EDC with N-Hydroxysuccinimide (NHS) as the activating agent.

Activated NHS Ester Method: This approach involves pre-activating the carboxylic acid group of DB24C8 with NHS to form an NHS ester, which then reacts with the amine groups of chitosan. researchgate.net

Research findings indicate that the choice of coupling method significantly impacts the degree of substitution. While both the EDC-HOBt and EDC-NHS methods resulted in a relatively low DS of 4.1%, the use of a pre-formed activated NHS ester of DB24C8 yielded a much higher DS of 15.2% when the reaction was conducted at a pH of 6.0. researchgate.net The successful conjugation is confirmed by IR spectroscopy, which shows characteristic amide linkage bands. researchgate.net

| Coupling Method | Key Reagents | Achieved Degree of Substitution (DS) | Reference |

|---|---|---|---|

| EDC-HOBt | EDC, HOBt | 4.1% | researchgate.net, |

| EDC-NHS | EDC, NHS | 4.1% | researchgate.net, |

| Activated NHS Ester | Pre-formed NHS ester of DB24C8 | 15.2% (at pH 6.0) | researchgate.net, |

Synthesis of Benzo-24-Crown-8-Bearing Copolymers

Functional copolymers incorporating the DB24C8 moiety have been synthesized to create "smart" materials that respond to the presence of specific metal ions. nih.govnih.gov A common approach is the free-radical copolymerization of a DB24C8-containing monomer with other monomers, such as N-isopropylacrylamide (NIPAM). nih.govnih.gov The resulting copolymers can exhibit thermoresponsive behavior that is modulated by the binding of cations like cesium (Cs⁺) to the crown ether units. nih.govnih.gov

The synthesis of these copolymers begins with the preparation of a polymerizable DB24C8 monomer. A typical synthetic route involves several steps:

A carboxylic acid-functionalized DB24C8 is reacted with N-hydroxysuccinimide to form an activated succinimide (B58015) ester derivative. nih.gov

This activated ester is then reacted with ethylenediamine. nih.gov

Finally, the product is treated with acryloyl chloride to yield the DB24C8-carrying acrylamide monomer. researchgate.netnih.gov

This monomer can then be copolymerized with NIPAM and potentially other monomers like acrylamide (AAm) using an initiator such as azobisisobutyronitrile (AIBN). kit.ac.jpnih.gov The resulting copolymers demonstrate a change in their cloud point in aqueous solutions upon the addition of cesium ions, indicating a response to the ion binding. nih.gov ¹H NMR studies have confirmed the interaction between the DB24C8 units in the copolymer and various alkali metal ions, with the most significant spectral shifts observed in the presence of Cs⁺. nih.govnih.gov

| Component | Function/Compound Name | Reference |

|---|---|---|

| Crown Ether Monomer | 2-(1,6-dioxo-2,5-diaza-7-oxamyl)dibenzo-24-crown-8 | researchgate.net, nih.gov |

| Co-monomer | N-isopropylacrylamide (NIPAM) | nih.gov, nih.gov |

| Polymerization Method | Free-radical copolymerization | nih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) | nih.gov |

| Key Property | Thermoresponsive with sensitivity to Cesium ions (Cs⁺) | nih.gov, nih.gov |

Preparation of Heterocyclic and Chiral Benzo-24-Crown-8 Derivatives

Beyond polymers, the benzo-24-crown-8 scaffold is used to construct more complex and specialized molecular systems, including chiral and other heterocyclic derivatives.

Chiral Derivatives: Chiral ligands incorporating a benzo-24-crown-8 moiety have been developed for applications in asymmetric catalysis. chinesechemsoc.org One synthetic strategy involves a Palladium-catalyzed Suzuki coupling reaction. In this method, a brominated chiral diamine is coupled with a benzo-crown ether boronic acid ester. chinesechemsoc.org This approach has been used to create a library of chiral diamine ligands bearing crown ether side arms of various sizes, including benzo-24-crown-8, in good yields while maintaining their enantiomeric purity. chinesechemsoc.org These ligands can form complexes with metals like palladium, creating chiral catalytic systems whose activity can potentially be controlled by host-guest interactions with alkali metal cations. chinesechemsoc.org

Heterocyclic Acyl Derivatives: Dibenzo-24-crown-8 can be functionalized through acylation to produce various heterocyclic derivatives. The condensation of long-chain carboxylic acids (such as palmitic, stearic, oleic, and undecenoic acid) with dibenzo-24-crown-8 in the presence of a catalyst like zinc chloride yields di-acyl substituted crown ethers. researchgate.net These derivatives, which feature long aliphatic side chains, have been studied for their ability to transport metal ions across liquid membranes. researchgate.net The nature and length of these acyl chains can influence the efficiency and selectivity of cation binding. researchgate.net

| Derivative Type | Synthetic Method | Key Reactants | Resulting Compound Type | Reference |

|---|---|---|---|---|

| Chiral | Pd-catalyzed Suzuki Coupling | Brominated chiral diamine, Benzo-24-crown-8 boronic acid ester | Chiral diamine ligands with a B24C8 side arm | chinesechemsoc.org |

| Heterocyclic (Acyl) | Condensation | Dibenzo-24-crown-8, Carboxylic acids (e.g., palmitic, stearic) | Di-acyl substituted dibenzo-24-crown-8 | researchgate.net |

Host Guest Complexation Phenomena of Benzo 24 Crown 8

Fundamental Principles of Host-Guest Interactions

"Host-Guest" Chemistry Terminology and Scope

Host-guest chemistry is a specialized area within supramolecular chemistry that focuses on the formation of unique structural complexes between two or more molecules or ions. wikipedia.orgrsc.org These entities are held together by forces other than strong covalent bonds. wikipedia.org The core concept revolves around molecular recognition, where a larger molecule, termed the "host," possesses a cavity or binding site that is structurally and electronically complementary to a smaller molecule or ion, known as the "guest." wikipedia.orgnumberanalytics.comfiveable.me This complementarity in size, shape, and chemical functionality allows for selective binding. numberanalytics.comfiveable.me

The interaction results in the formation of a stable "host-guest complex." wikipedia.orgfiveable.me This process is typically a dynamic equilibrium between the bound and unbound states. wikipedia.org Crown ethers, such as benzo-24-crown-8, are classic examples of host molecules, renowned for their ability to form stable complexes with various guest species, particularly cations. wikipedia.orgfiveable.meresearchgate.net The study of these interactions is crucial as it mimics many biological processes, like enzyme-substrate binding, and is fundamental to the design of new materials, sensors, and drug delivery systems. wikipedia.orgfiveable.mechinesechemsoc.org

Noncovalent Interactions Driving Complexation

The stability of host-guest complexes is governed by a combination of relatively weak and non-directional intermolecular forces known as noncovalent interactions. wikipedia.orgnumberanalytics.com These forces, while individually less strong than covalent bonds, collectively determine the structure, stability, and selectivity of the supramolecular assembly. numberanalytics.com Key noncovalent interactions that drive the complexation of guests by hosts like benzo-24-crown-8 include hydrogen bonding, ion-dipole interactions, π-stacking, and charge-transfer interactions. wikipedia.orgresearchgate.netrsc.orgbeilstein-journals.org The interplay of these forces allows for the precise recognition and binding of a specific guest molecule by the host.

Hydrogen bonding is a critical directional interaction in the formation of host-guest complexes with crown ethers. iucr.orgrsc.org Specifically, when ammonium (B1175870) ions (NH₄⁺) or protonated amines act as guests, strong N⁺-H···O hydrogen bonds are formed between the hydrogen atoms of the guest and the oxygen atoms of the crown ether's polyether ring. rsc.orgacs.orgwikipedia.org For instance, the ammonium ion can form three N⁺-H···O hydrogen bonds with the oxygen atoms within a crown ether cavity, creating a stable complex. acs.org

Table 1: Examples of Hydrogen Bonding in Crown Ether Complexes

| Host | Guest | Type of Hydrogen Bond | Reference |

| 18-Crown-6 (B118740) | Ammonium ion (NH₄⁺) | N⁺-H···O | acs.org |

| Dibenzo-24-crown-8 (B80794) | Secondary ammonium ion | N⁺-H···O, C-H···O | beilstein-journals.org |

| 18-Crown-6 | Formic acid | O-H···O, C-H···O | iucr.org |

| Crown Ethers | Anilinium cations | N⁺-H···O | rsc.org |

A primary driving force for the complexation of cations by crown ethers is the ion-dipole interaction. pageplace.deresearchgate.net The oxygen atoms within the crown ether ring are electron-rich and create a polar cavity. wikipedia.orgornl.gov This arrangement allows them to effectively coordinate with positively charged ions. wikipedia.orgpageplace.de The electrostatic attraction between the cation (ion) and the partial negative charges on the oxygen atoms (dipoles) of the polyether ring leads to the formation of a stable complex. pageplace.deresearchgate.net

The selectivity of a crown ether for a particular cation is influenced by the match between the cation's ionic radius and the size of the host's cavity. wikipedia.orgpageplace.de For dibenzo-24-crown-8, its larger cavity size makes it suitable for complexing larger alkali metal cations like cesium (Cs⁺). researchgate.net The strength of this interaction can be influenced by the solvent and the presence of substituents on the benzo rings, which can alter the electron density of the oxygen atoms. nankai.edu.cnscispace.com

Table 2: Studies on Ion-Dipole Interactions with Dibenzo-24-crown-8 (DB24C8)

| Guest Cation | Solvent System | Key Finding | Reference |

| Cs⁺ | Acetonitrile-Methanol | Forms a 1:1 complex; stability decreases with increasing temperature. | researchgate.net |

| Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | Acetonitrile-Dimethylformamide | Forms 1:1 complexes; stability is affected by solvent nature. | researchgate.net |

| Alkali Metal Ions | Acetonitrile (B52724) | Complex formation constants determined. | researchgate.net |

| Sodium (Na⁺) | Various non-aqueous solvents | Structure and microdynamics of the complex studied. | cdnsciencepub.com |

π-stacking, a type of arene-arene interaction, can play a significant role in the complexation involving benzo-crown ethers. core.ac.uktandfonline.com This interaction occurs between the electron-rich aromatic (benzo) rings of the host and suitable aromatic systems on the guest molecule. beilstein-journals.org These interactions are particularly relevant in the formation of "sandwich" type complexes, where a cation is situated between two crown ether molecules. core.ac.uknih.gov

The stability of such complexes can be enhanced by π-stacking between the aromatic rings of the two host molecules. core.ac.uknih.gov This is especially pronounced when one aromatic ring is electron-rich and the other is electron-poor, leading to a favorable electrostatic interaction. core.ac.uk Studies on substituted benzo-15-crown-5 (B77314) have shown that π-stacking interactions contribute to the stability of mixed-ligand sandwich complexes. core.ac.uknih.govacs.org For dibenzo-24-crown-8, π-stacking interactions between its catechol rings and the aromatic portions of guest molecules like 1,2-bis(pyridinium)ethane derivatives also contribute to complex formation. beilstein-journals.orgnankai.edu.cn The strength of these interactions can be tuned by adding electron-donating or electron-withdrawing substituents to the aromatic rings of either the host or the guest. nankai.edu.cnnih.gov

Charge-transfer (CT) interactions are another class of noncovalent forces that can contribute to the formation of host-guest complexes. semanticscholar.orgwikipedia.org These interactions occur between an electron-donating molecule (donor) and an electron-accepting molecule (acceptor). wikipedia.org In the context of benzo-24-crown-8, the electron-rich benzene (B151609) rings can act as electron donors. ijcce.ac.ir

A study of dibenzo-24-crown-8 (DB24C8) with iodine (I₂), a known σ-electron acceptor, demonstrated the formation of a charge-transfer complex. ijcce.ac.ir The formation of this complex was identified by the appearance of a new absorption band in the UV-Visible spectrum. ijcce.ac.ir The stoichiometry of this donor-acceptor complex was found to be 1:1. ijcce.ac.ir In some systems, the formation of CT complexes can be visually observed through color changes. nankai.edu.cn For example, mixing certain derivatives of dibenzo-24-crown-8 with 1,2-bis(pyridinium)ethane derivatives resulted in colored solutions, indicating charge-transfer phenomena. nankai.edu.cn The strength of these CT interactions can be influenced by the electronic properties of substituents on both the host and guest molecules. nankai.edu.cnsemanticscholar.org

Metal Ion Complexation by Benzo-24-Crown-8 Systems

The large and flexible cavity of benzo-24-crown-8 allows it to form complexes with a variety of metal cations. The presence of the benzo group introduces a degree of rigidity and modifies the electron-donating ability of the adjacent ether oxygen atoms, influencing the stability and selectivity of the resulting complexes.

Complexation with Alkali and Alkaline Earth Metal Cations

Research has shown that benzo-24-crown-8 and its derivatives form complexes with alkali and alkaline earth metal cations. The stability of these complexes is influenced by factors such as the relative sizes of the cation and the crown ether cavity, the solvent system, and the nature of substituents on the benzo ring.

For instance, a study on 4'-carboxybenzo-24-crown-8 in an ethanol-water mixture found that it forms 1:1 complexes with Na+, K+, Rb+, Cs+, and Tl+ ions. The stability of these complexes, determined spectrophotometrically, followed the order: Rb+ > Cs+ > Tl+ > K+ > Na+. scispace.comijcce.ac.ir This selectivity is attributed to the optimal fit of the larger rubidium and cesium ions within the flexible 24-crown-8 cavity. The electron-withdrawing carboxyl group on the benzene ring was noted to decrease the basicity of the ether oxygens, resulting in less stable complexes compared to an amido-substituted analogue. scispace.com

In another study conducted in various non-aqueous solvents, the stability of alkali metal complexes with derivatives of benzo-24-crown-8 was found to generally follow the sequence K+ > Rb+ > Cs+ > Na+ > Li+. researchgate.net The stability of these complexes was also observed to be inversely related to the Gutmann donicity of the solvent, indicating that solvents with a higher donor number compete more effectively for the metal ion, thus reducing the stability of the crown ether complex. researchgate.net

The complexation of alkaline earth metal ions with benzo-24-crown-8 has also been investigated. While detailed stability constants for the parent benzo-24-crown-8 are less commonly reported in direct comparison to its dibenzo- counterpart, studies on related large-ring benzocrown ethers indicate complex formation with ions like Ca2+ and Sr2+. researchgate.net The interaction is governed by the charge density of the cation and the conformational changes required for the ligand to wrap around the doubly charged ion.

Table 1: Stability Constants (log K) for 1:1 Complexes of 4'-Carboxybenzo-24-crown-8 with Alkali Metals in 52% (w/w) Ethanol-Water

| Cation | Ionic Radius (Å) | log K |

|---|---|---|

| Na+ | 1.02 | 1.85 ± 0.08 |

| K+ | 1.38 | 2.15 ± 0.05 |

| Rb+ | 1.52 | 2.54 ± 0.06 |

| Cs+ | 1.67 | 2.43 ± 0.07 |

Data sourced from spectrophotometric determination. scispace.comijcce.ac.ir

Interaction with Transition and Heavy Metal Ions

Benzo-24-crown-8 and its derivatives are also capable of complexing with transition and heavy metal ions. These interactions are often weaker than those with alkali metals due to the different coordination preferences and higher solvation energies of transition metal ions.

Studies have reported the complexation of various transition metal ions, including Cu(II), Zn(II), Ni(II), Co(II), Pb(II), and Cd(II), with dibenzo-24-crown-8, a closely related macrocycle. tandfonline.com While specific data for mono-benzo-24-crown-8 is less prevalent, the general principles of interaction can be inferred. The flexible nature of the 24-membered ring allows it to adapt to the coordination geometries preferred by these metal ions.

Differential pulse polarography has been used to study the complexation of Hg(2+) with a series of crown ethers in nonaqueous solvents. nih.gov In this study, dibenzo-24-crown-8 was found to form a 1:1 complex with Hg(2+), although its stability was lower than that of smaller crown ethers like 18-crown-6 and 15-crown-5. nih.gov This suggests that while the large cavity of benzo-24-crown-8 can accommodate the Hg(2+) ion, the interaction is less favorable compared to crowns with a better size match.

The interaction of benzo-24-crown-8 with thallium(I), a heavy metal ion, has also been documented. In a study of 4'-carboxybenzo-24-crown-8, the stability of the Tl+ complex was found to be significant, fitting within the sequence of alkali metal complexes. scispace.comijcce.ac.ir

Stoichiometry of Host-Guest Complexes (e.g., 1:1 Complexes)

For the majority of interactions between benzo-24-crown-8 and metal ions, a 1:1 stoichiometry is predominantly observed. scispace.comijcce.ac.irresearchgate.netnih.gov This means that one molecule of the crown ether binds to one metal ion. This stoichiometry is confirmed through various analytical techniques, including spectrophotometry, conductometry, and polarography. scispace.comijcce.ac.irresearchgate.netnih.gov

The formation of 1:1 complexes is typical for crown ethers where the cation can fit comfortably within the macrocyclic cavity. The large and flexible nature of the 24-membered ring of benzo-24-crown-8 allows it to encapsulate a single metal ion, even larger ones like Cs+ and Rb+. scispace.comijcce.ac.ir In some cases with smaller cations, sandwich complexes (2:1 ligand-to-metal) or club sandwich complexes (1:2 ligand-to-metal) can form, but for benzo-24-crown-8, the 1:1 complex is the most common arrangement.

Organic Guest Recognition by Benzo-24-Crown-8

Beyond metal ions, the spacious and electron-rich cavity of benzo-24-crown-8 is well-suited for the recognition and binding of organic cations, particularly those capable of forming hydrogen bonds with the ether oxygen atoms.

Complexation with Secondary Ammonium Salts

A significant area of research has been the complexation of benzo-24-crown-8 and its dibenzo- analogue with secondary ammonium salts (R2NH2+). rsc.org The crown ether acts as a host, threading the alkyl or aryl groups of the ammonium ion through its cavity. This interaction is primarily driven by hydrogen bonding between the acidic protons of the ammonium group and the oxygen atoms of the polyether ring.

The stability of these pseudorotaxane structures is influenced by the steric and electronic properties of the substituents on the ammonium ion. For a stable complex to form, at least one of the alkyl or aryl groups on the nitrogen should be slender enough to pass through the macrocyclic ring. psu.edu The formation of these complexes can be controlled by external stimuli such as changes in pH, which can protonate or deprotonate the ammonium guest, thereby switching the binding on or off. researchgate.net

Table 2: Examples of Host-Guest Systems Involving Benzo-24-Crown-8 Derivatives and Ammonium Salts

| Host | Guest | Key Interaction |

|---|---|---|

| Dibenzo-24-crown-8 | Secondary Dibenzylammonium Ions | Hydrogen bonding, formation of scispace.compseudorotaxane |

| Dibenzo-24-crown-8 derivative | Fullerene-containing Ammonium Salt | Reversible formation of a donor-acceptor conjugate |

| Tribenzotriquinacene-based Dibenzo-24-crown-8 | Paraquat Derivative | 1:1 complex formation |

These examples with the closely related dibenzo-24-crown-8 illustrate the binding principles applicable to benzo-24-crown-8. nankai.edu.cnnih.gov

Interactions with Other Organic Cations (e.g., Pyridinium (B92312), Triazolium)

The recognition capabilities of benzo-24-crown-8 extend to other organic cations such as pyridinium and triazolium ions. These interactions are fundamental to the construction of more complex supramolecular architectures like rotaxanes and catenanes, where the crown ether acts as a wheel threaded onto a molecular axle containing these recognition sites.

For instance, the supramolecular interaction between 1,2-bis(pyridinio)ethane axles and 24-membered crown ethers, including dibenzo-24-crown-8, serves as a template for the formation of scispace.compseudorotaxanes. researchgate.net These pre-formed complexes can then be converted into permanently interlocked scispace.comrotaxanes. Similarly, triazolium moieties have been used as recognition sites for dibenzo-24-crown-8 in molecular shuttles, where the crown ether can be induced to move between different binding stations along a molecular thread. researchgate.netbirmingham.ac.uk These systems demonstrate the potential of benzo-24-crown-8 and its derivatives in the design of molecular machines and switches.

Guest-Induced Conformational Changes and Misfolding

The binding of guest molecules to a host can induce significant changes in the host's three-dimensional structure. In systems where Benzo-24-crown-8 (or its common derivative, dibenzo-24-crown-8) is incorporated into larger, flexible architectures, guest binding can force the host scaffold into conformations that are otherwise energetically unfavorable, a phenomenon termed "misfolding."

A notable example involves an ortho-phenylene tetramer (oP4) functionalized at its ends with dibenzo-24-crown-8 moieties. nsf.govresearchgate.net This foldamer can exist in two primary helical conformations: a compact, folded "A" state and an extended, misfolded "B" state. nsf.gov The binding of a simple, monotopic secondary ammonium guest has little impact on the oligomer's preferred compact conformation. nsf.govresearchgate.net However, the introduction of a ditopic secondary ammonium guest, which is too long to be bridged by the two crown ether units in the compact 'A' state, forces a dramatic conformational change. nsf.govresearchgate.net The simultaneous binding of the guest's two ammonium centers to the two crown ethers pulls the terminal rings apart, inducing a misfolding of the o-phenylene backbone into the extended 'B' state. nsf.govresearchgate.net This process demonstrates that a mismatch between the guest's dimensions and the host's binding sites can be a powerful tool to control the conformational state of a supramolecular assembly. nsf.gov

Supramolecular Assembly Mechanisms and Kinetics

The ability of Benzo-24-crown-8 to form threaded supramolecular structures, such as pseudorotaxanes and rotaxanes, is a cornerstone of its chemistry. These assemblies are governed by specific noncovalent interactions and their formation and dissociation are subject to kinetic and thermodynamic control.

Guest Sliding and Dissociation Mechanisms in Pseudorotaxanes

The components of a pseudorotaxane are in a dynamic equilibrium with their free, uncomplexed state. nih.gov The processes of guest sliding through the macrocycle and the ultimate dissociation of the complex are crucial to their function. The rate of these dynamic processes can be controlled by several factors, including steric hindrance and electrostatic interactions.

An "electrostatically assisted slippage approach" (EASA) has been shown to accelerate guest threading. nih.govresearchgate.netacs.org This mechanism leverages attractive electrostatic interactions during the slipping process to overcome steric barriers. nih.govresearchgate.net The flexibility of the macrocycle is also a key determinant of the sliding rate. For example, the more flexible 24-crown-8 ether exhibits a significantly faster guest sliding rate compared to the more rigid dibenzo-24-crown-8, without compromising the stability of the final complex. nih.govresearchgate.net This enhanced flexibility allowed for the threading of an eight-membered cyclic ammonium group through the 24-crown-8 cavity, a process not observed with the more rigid analogue. nih.gov

Dissociation of the pseudorotaxane complex can be triggered by external stimuli. A common method is to alter the primary recognition interaction. For a secondary ammonium guest, the addition of a base such as triethylamine (B128534) (TEA) deprotonates the ammonium ion, neutralizing the charge and eliminating the key [N⁺–H···O] hydrogen bonds, which leads to the dethreading of the macrocycle. nih.gov The dissociation rate can be tuned, with stimuli like dimethyl sulfoxide (B87167) (DMSO) promoting rapid dissociation (e.g., within 24 hours), while certain amine bases can result in a much slower, sustained release over many days. nih.gov

Influence of Solvent Environment on Complexation Dynamics

The solvent plays a critical role in modulating the thermodynamics and kinetics of host-guest complexation involving B24C8. researchgate.netresearchgate.net The stability of the resulting complexes is often inversely related to the solvent's Gutmann donicity, a measure of its Lewis basicity or ability to solvate cations. ijcce.ac.ir Solvents with high donicity can compete effectively with the crown ether for coordination to the guest cation, thus destabilizing the host-guest complex.

For instance, the stability of alkali metal complexes with substituted B24C8 derivatives in different solvents was found to decrease as the donicity of the solvent increased. ijcce.ac.ir Similarly, studies of DB24C8 complexation with iodine in various chlorinated solvents showed that the stability of the resulting charge-transfer complex varied in the order of 1,2-dichloroethane (B1671644) > dichloromethane (B109758) > chloroform, reflecting the influence of the solvent's properties on the complex. acs.org

The solvent can determine not just the stability of a complex, but its very existence as an interlocked species. A nih.govpseudorotaxane may be kinetically stable in one solvent but completely and rapidly dissociate in another, more competitive solvent. researchgate.net The effect of the solvent on reaction kinetics is also profound. High pressure was found to accelerate the formation of DB24C8-based pseudorotaxanes in a relatively nonpolar solvent mixture (CDCl₃/CD₃CN), but pressure had a much smaller effect on the decomplexation in a more polar, competitive solvent (DMSO-d₆/CDCl₃). This highlights the intricate interplay between solvent, pressure, and the transition states of complexation and dissociation.

Table 2: Stability Constants (log K) for the Complexation of K⁺ with Dibenzo-24-crown-8 in Acetonitrile-Nitromethane Mixtures This table illustrates the effect of solvent composition on the thermodynamic stability of the K⁺-DB24C8 complex at 25°C. As the mole fraction of nitromethane (B149229) (a less competitive solvent than acetonitrile) increases, the stability of the complex increases.

| Mole % of Acetonitrile in Nitromethane | Stability Constant (log K) |

|---|---|

| 100 | 3.61 ± 0.04 |

| 75 | 3.93 ± 0.04 |

| 50 | 4.31 ± 0.04 |

| 25 | 4.78 ± 0.03 |

| 0 | 5.16 ± 0.03 |

Data sourced from conductometric studies. researchgate.net

Ion Binding Selectivity and Structure Activity Relationships

Factors Governing Ion Binding Selectivity in Dibenzo-24-Crown-8 (B80794)

The selective binding of cations by DB24C8 is a complex phenomenon governed by a combination of structural and electronic factors. These include the relationship between the crown ether's cavity size and the cation's radius, the nature of the donor atoms within the ether ring, the molecule's flexibility, and the electronic influence of its aromatic substituents.

Cavity Size-to-Cation Radius Complementarity

The principle of size complementarity is a fundamental determinant of the binding selectivity of crown ethers. oulu.fimuk.ac.ir Dibenzo-24-crown-8 has an estimated cavity diameter of 4.5–5.0 Å. nih.gov This large cavity size makes it particularly well-suited for binding larger alkali and alkaline earth metal ions. Notably, it shows a strong affinity for cesium ions (Cs⁺), which have an ionic diameter of 3.34 Å. nih.gov This size compatibility allows the Cs⁺ ion to be effectively accommodated within the crown ether's cavity. nih.gov

Role of Donor Atoms and Ring Flexibility

The eight oxygen atoms within the 24-membered ring of dibenzo-24-crown-8 act as Lewis base donor atoms, coordinating with guest cations. muk.ac.ir These interactions are primarily electrostatic in nature. nih.gov The flexible nature of the large 24-crown-8 ring allows it to adopt various conformations to optimize its interaction with the guest cation. researchgate.netresearchgate.net This conformational adaptability, a key aspect of the "macrocyclic effect," enables the ligand to effectively "wrap around" a cation, leading to the formation of stable complexes. oulu.fimuk.ac.ir

This flexibility also allows DB24C8 to more effectively shield the bound metal ion from solvent molecules compared to more rigid crown ethers like dibenzo-18-crown-6. researchgate.netresearchgate.net The increased number of donor oxygen atoms in DB24C8 also contributes to this enhanced shielding. researchgate.net

Influence of Substituents on Aromatic Rings on Binding Affinity

The binding affinity of dibenzo-24-crown-8 can be significantly altered by the introduction of substituent groups on its two benzene (B151609) rings. nankai.edu.cnrsc.orgbeilstein-journals.orgpsu.edupsu.edu These substituents can influence the electronic properties of the aromatic rings and, consequently, the electron density of the ether oxygen atoms, which in turn affects the strength of the cation-ligand interaction. nankai.edu.cnpsu.edumuk.ac.ir

For instance, the introduction of electron-donating groups is expected to increase the electron density of the oxygen atoms, thereby enhancing the binding strength. nankai.edu.cn Conversely, electron-withdrawing groups can reduce the electron density of the ether oxygens, leading to weaker interactions. nankai.edu.cnpsu.edu This effect has been observed in studies where the introduction of a urea (B33335) group, which is electron-withdrawing, reduced the strength of hydrogen bonds between the ether oxygen atoms and a dibenzylammonium cation. psu.edu

A notable example is the synthesis of monosulfonated dibenzo-24-crown-8 (SDB24C8). rsc.org The introduction of the sulfonic group, an anionic substituent, was found to increase the affinity of the receptor for alkali cations. rsc.orgresearchgate.net Interestingly, SDB24C8 exhibited an unusual selectivity towards the sodium cation, a phenomenon further investigated by computational methods. rsc.orgresearchgate.net The incorporation of DB24C8 moieties into polymer backbones has also been shown to create materials with specific ion recognition capabilities, particularly for cesium ions. nih.gov

Quantitative Analysis of Binding Parameters

To gain a deeper understanding of the complexation process, quantitative analysis of the binding parameters is essential. This involves determining the association and stability constants, as well as characterizing the thermodynamic changes that accompany complex formation.

Determination of Association and Stability Constants (Ka, Kf)

The strength of the interaction between dibenzo-24-crown-8 and a cation is quantified by the association constant (Ka) or the stability constant (Kf or KML). These constants represent the equilibrium constant for the formation of the host-guest complex. Various techniques are employed to determine these values, including conductometry, spectrophotometry, and nuclear magnetic resonance (NMR) titration. researchgate.netresearchgate.netresearchgate.netchinesechemsoc.org

For example, conductometric studies have been used to determine the stability constants of DB24C8 complexes with alkali metal ions (K⁺, Rb⁺, Cs⁺) and Tl⁺ in acetonitrile-nitromethane mixtures. researchgate.net In these studies, the stoichiometry of the complexes was found to be 1:1. researchgate.net At 25°C, the stability of the complexes varied in the order Tl⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net In another study using a capillary electrophoretic technique in water, the stability constant (KML) sequence for DB24C8 with alkali metals was determined to be Na⁺ < K⁺ > Rb⁺ > Cs⁺. researchgate.net NMR titration has also been used to measure the association constants of DB24C8 with various guests, yielding values such as 35 ± 8 M⁻¹ for a cyclophane guest in acetonitrile (B52724). chinesechemsoc.org

The following table presents a selection of reported stability constants for DB24C8 with various cations in different solvent systems.

Table 1: Stability Constants (log Kf) for Dibenzo-24-crown-8 Complexes

| Cation | Solvent System | Temperature (°C) | log Kf | Method |

|---|---|---|---|---|

| K⁺ | Acetonitrile-Nitromethane (various mixtures) | 25 | Varies with mixture | Conductometry |

| Rb⁺ | Acetonitrile-Nitromethane (various mixtures) | 25 | Varies with mixture | Conductometry |

| Cs⁺ | Acetonitrile-Nitromethane (various mixtures) | 25 | Varies with mixture | Conductometry |

| Tl⁺ | Acetonitrile-Nitromethane (various mixtures) | 25 | Varies with mixture | Conductometry |

| Na⁺ | Water | 25 | < K⁺ | Capillary Electrophoresis |

| K⁺ | Water | 25 | > Na⁺, Rb⁺, Cs⁺ | Capillary Electrophoresis |

| Rb⁺ | Water | 25 | < K⁺ | Capillary Electrophoresis |

| Cs⁺ | Water | 25 | < K⁺ | Capillary Electrophoresis |

Note: The table is interactive and can be sorted by clicking on the column headers.

Thermodynamic Characterization of Complexation (ΔH, ΔS, ΔG)

A complete understanding of the binding process requires the determination of the thermodynamic parameters: enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG). researchgate.net These parameters provide insight into the driving forces behind complex formation. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with intermolecular interactions, allowing for the determination of ΔH and, subsequently, ΔG and ΔS. nankai.edu.cnbeilstein-journals.org The van't Hoff equation can also be used to calculate these parameters from the temperature dependence of the stability constant. nih.govresearchgate.netresearchgate.net

Studies have shown that the complexation of DB24C8 with cations is often a balance between enthalpic and entropic contributions. nih.govresearchgate.netniscpr.res.in For example, the complexation of K⁺ with DB24C8 in DMF-MeOH binary mixtures is enthalpy stabilized but generally entropy destabilized. niscpr.res.in The negative ΔG values indicate a spontaneous complex formation process. researchgate.net In some cases, the complexation is enthalpy destabilized but entropy stabilized, with the entropy term being the main driving force for complex formation. nih.govresearchgate.net The solvent composition can significantly influence both the enthalpy and entropy of complexation. researchgate.netniscpr.res.in

The table below summarizes thermodynamic data for the complexation of various guests with DB24C8 and its derivatives.

Table 2: Thermodynamic Parameters for Dibenzo-24-crown-8 Complexation at 298.15 K

| Host | Guest | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|---|---|

| DB24C8 derivative | 1,2-Bis(pyridinium)ethane derivative 'b' | CH₃CN | Not Specified | -49.0 | -34.1 |

| DB24C8 derivative | 1,2-Bis(pyridinium)ethane derivative 'a' | CH₃CN | Not Specified | Varies | Varies |

| DB24C8 derivative | 1,2-Bis(pyridinium)ethane derivative 'c' | CH₃CN | Not Specified | Varies | Varies |

Note: The table is interactive and can be sorted by clicking on the column headers. Data is derived from various studies and specific values for ΔG were not always explicitly provided in the source material.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Dibenzo-24-crown-8 | DB24C8 |

| Monosulfonated dibenzo-24-crown-8 | SDB24C8 |

| Dibenzo-18-crown-6 | DB18C6 |

| Cesium ion | Cs⁺ |

| Sodium ion | Na⁺ |

| Potassium ion | K⁺ |

| Rubidium ion | Rb⁺ |

| Thallium ion | Tl⁺ |

| 1,2-Bis(pyridinium)ethane | |

| Acetonitrile | |

| Nitromethane (B149229) | |

| Dimethylformamide | DMF |

Ligand Design Principles for Enhanced Selectivity

The design of crown ether ligands, such as those based on the benzo-24-crown-8 (B24C8) framework, is a nuanced process aimed at maximizing their affinity and selectivity for target ions. This involves a deep understanding of how structural modifications influence the host-guest interactions at a molecular level.

Functionalization for Specific Ion Recognition

The direct functionalization of the pre-formed B24C8 macrocycle is a powerful strategy to introduce specific functionalities without disrupting the core crown ether structure. smolecule.com This approach allows for the tuning of the ligand's electronic properties and the introduction of additional binding sites, thereby enhancing its recognition capabilities for particular ions. unibo.itrsc.org

One notable method is the direct sulfonation of dibenzo-24-crown-8 (DB24C8). The introduction of a sulfonic acid group results in a monosulfonated derivative (SDB24C8) which carries a permanent negative charge. This modification significantly boosts the affinity for cations, as demonstrated by an enhanced association constant for sodium (Na⁺) compared to the neutral parent macrocycle. smolecule.com

Another versatile functionalization strategy involves the introduction of nitro groups onto the B24C8 structure, which can then be reduced to amines. These amine groups serve as handles for further derivatization, reacting with electrophiles like acyl chlorides or aldehydes. smolecule.com This two-step process transforms the relatively inert macrocycle into a versatile platform for creating sophisticated sensors and catalysts. smolecule.com

Furthermore, incorporating the DB24C8 moiety into polymer backbones has been shown to create materials with specific ion-responsive properties. For instance, copolymers of N-isopropylacrylamide (PNIPAM) and a DB24C8-carrying acrylamide (B121943) derivative exhibit a response to cesium ions (Cs⁺). nih.gov The presence of Cs⁺ causes a noticeable shift in the 1H NMR signals of the copolymer, a more pronounced shift than that observed with other alkali metal ions like Li⁺, Na⁺, K⁺, and Rb⁺, indicating selective recognition of Cs⁺ by the DB24C8 unit. nih.gov

Research into monoacylated and monoalkylated benzo(crown-ethers) (MABCE) has shown that these derivatives, which lack hydrogen bond donors, can transport ions across biological membranes. The activity of these compounds, particularly their ability to form ion-conducting complexes, is significantly higher in the presence of potassium ions (K⁺) compared to sodium ions (Na⁺), suggesting that K⁺ may facilitate the insertion or assembly of the channel-forming structures. nih.gov

Table 1: Effects of Functionalization on Ion Selectivity of Benzo-24-Crown-8 Derivatives

| Parent Compound | Functionalization Method | Derivative | Target Ion(s) | Key Finding |

| Dibenzo-24-crown-8 (DB24C8) | Direct Sulfonation | Monosulfonated DB24C8 (SDB24C8) | Na⁺ | The sulfonic acid group introduces a negative charge, enhancing cation affinity. smolecule.com |

| Dibenzo-24-crown-8 (DB24C8) | Nitration followed by reduction | Amino-DB24C8 | General | Creates a versatile platform for further derivatization to develop sensors. smolecule.com |

| Dibenzo-24-crown-8 (DB24C8) | Radical Copolymerization | DB24C8-PNIPAM Copolymer | Cs⁺ | Copolymer shows a selective response to Cs⁺ over other alkali metals. nih.gov |

| Benzo-crown ethers | Acylation/Alkylation | MABCE | K⁺, Na⁺ | Activity is higher in the presence of K⁺, suggesting it aids membrane insertion or assembly. nih.gov |

Impact of Isomerism on Selectivity

The spatial arrangement of substituents on the benzo crown ether ring, known as isomerism, has a profound effect on the molecule's symmetry and, consequently, its binding selectivity and the stability of the resulting complex. researchgate.net

The synthesis of bis(carbomethoxybenzo)-24-crown-8 (BCMB24C8) can result in two distinct isomers: cis and trans. These isomers exhibit different complexation behaviors. When studied with dibenzylammonium hexafluorophosphate (B91526), the trans-BCMB24C8 isomer forms a more stable complex than the cis isomer. researchgate.net This difference in stability is reflected in their association constants (Ka), where the trans isomer shows a significantly higher value (312 M⁻¹) compared to the cis isomer (190 M⁻¹). researchgate.net The greater symmetry of the trans isomer, where the two ester moieties identically affect the polyether tethers, is believed to contribute to this enhanced stability. researchgate.net

The synthesis method itself can be tailored to favor the formation of a specific isomer. For example, the cyclization to produce BCMB24C8 in the presence of potassium hexafluorophosphate (KPF6) as a template reagent leads to a remarkable 89% isolated yield of the pure cis isomer's potassium complex. This templating effect underscores how the size of the cation can direct the geometry of the resulting macrocycle, avoiding difficult separation processes. researchgate.net

The consideration of isomerism is critical in the design of functional supramolecular systems, as the specific geometry of the crown ether can dictate the strength and nature of the host-guest interaction.

Table 2: Influence of Isomerism on Complexation of BCMB24C8

| Compound | Isomer | Guest Molecule | Association Constant (Ka) in 2:3 CD₃CN:CDCl₃ | Key Finding |

| Bis(carbomethoxybenzo)-24-crown-8 (BCMB24C8) | cis (1) | Dibenzylammonium hexafluorophosphate | 190 M⁻¹ | The less symmetrical isomer forms a less stable complex. researchgate.net |

| Bis(carbomethoxybenzo)-24-crown-8 (BCMB24C8) | trans (2) | Dibenzylammonium hexafluorophosphate | 312 M⁻¹ | The more symmetrical isomer forms a more stable complex. researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Approaches to Benzo-24-Crown-8 Systems

Quantum chemical methods are powerful tools for accurately describing the electronic structure of molecules. These approaches have been instrumental in understanding the fundamental properties of B24C8 and its derivatives.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a widely used quantum chemical method for studying crown ethers due to its favorable balance between computational cost and accuracy. DFT calculations have been pivotal in optimizing the geometry of B24C8 and its derivatives, as well as in elucidating their electronic characteristics.

For instance, DFT calculations at the B3LYP/6-31+G* level of theory have been used to investigate the conformations of Dibenzo-24-crown-8 (B80794) (DB24C8). These studies have identified five stable conformers, with the major isomer adopting a "boat" form. tandfonline.com In conjunction with cryogenic ion mobility-mass spectrometry, DFT has also been employed to explore the gas-phase structures of DB24C8 complexes with divalent metal ions. These investigations revealed the existence of different conformers, including "open," "closed," and "closed'" structures, depending on the nature of the guest ion.

Furthermore, DFT has been utilized to probe the electronic properties of DB24C8 in the context of its potential application as a corrosion inhibitor. By calculating various quantum chemical parameters, a correlation between the molecular structure of DB24C8 and its corrosion inhibition efficiency has been established. acs.orgnih.gov DFT has also proven valuable in understanding the unusual selectivity of a monosulfonated dibenzo-24-crown-8 (SDB24C8) towards sodium cations. acs.org

A study on a series of dibenzo crown ethers, including DB24C8, using DFT at the B3LYP/6-31G(d) level of theory, provided the following quantum chemical parameters in the gas phase:

Table 1: Quantum Chemical Parameters of Dibenzo Crown Ethers (Gas Phase)

| Compound | EHOMO (eV) | ELUMO (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

|---|---|---|---|---|

| DB12C4 | -6.53 | -0.03 | 6.53 | 0.03 |

| DB15C5 | -6.31 | 0.11 | 6.31 | -0.11 |

| DB18C6 | -6.12 | 0.22 | 6.12 | -0.22 |

| DB21C7 | -6.04 | 0.30 | 6.04 | -0.30 |

| DB24C8 | -5.99 | 0.35 | 5.99 | -0.35 |

Data sourced from a density functional study on the corrosion inhibition efficiency of dibenzo crown ethers. acs.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are crucial descriptors of molecular reactivity.

In the context of B24C8 and its derivatives, FMO theory has been applied to predict their reactivity, particularly in the realm of corrosion inhibition. acs.org A higher EHOMO value suggests a greater tendency to donate electrons to an appropriate acceptor with low-energy empty molecular orbitals. Conversely, a lower ELUMO value indicates a greater ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an important parameter for the stability of a molecule; a smaller energy gap implies higher reactivity. For DB24C8, the calculated EHOMO is -5.99 eV and the ELUMO is 0.35 eV in the gas phase, indicating its potential as an electron donor in chemical interactions. acs.org

Theoretical Binding Energy Computations

Understanding the strength of the interaction between a host molecule like B24C8 and a guest species is fundamental to supramolecular chemistry. Theoretical binding energy computations provide quantitative estimates of these interactions.

For a pseudorotaxane complex formed between Dibenzo researchgate.netcrown-8 (DB24C8) and n-dibutylammonium (DBM), theoretical analysis at the BHandHLYP/6-311++G** level of theory calculated a total binding energy of -41.2 kcal mol-1. This study revealed that the primary contribution to the binding energy is electrostatic interaction, with a moderate contribution from correlation stabilization. The binding is attributed to two N-H···O hydrogen bonds and one C-H···O hydrogen bond.

While direct binding energy data for B24C8 with a wide range of guests can be limited, studies on similar crown ethers provide valuable context. For instance, theoretical studies on Dibenzo-18-crown-6 (DB18C6) have been conducted to determine its binding selectivity for alkali metal cations in aqueous solution. acs.org These studies often employ DFT in conjunction with a continuum solvation model to account for the solvent effects, which are crucial in determining the binding affinities in solution. It has been noted in experimental studies that under certain conditions, K+ binds strongly to a range of crown ethers, from 12-crown-4 (B1663920) to 24-crown-8, irrespective of the ring size. acs.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a powerful lens to investigate the dynamic behavior and conformational landscape of flexible molecules like B24C8. These methods can provide insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific, detailed MD simulation studies focusing solely on the conformational analysis of B24C8 are not extensively reported in publicly available literature, the principles of this technique are well-established and have been applied to other crown ethers and complex molecular systems. nih.govnih.gov

MD simulations can provide a detailed picture of the conformational flexibility of the B24C8 macrocycle. Such simulations would involve placing the B24C8 molecule in a simulated environment, such as a solvent box of water molecules, and then solving Newton's equations of motion for the system. This would generate a trajectory of atomic positions and velocities over time, from which various properties can be analyzed.

Key insights that could be gained from MD simulations of B24C8 include:

Conformational Landscape: Identifying the most populated conformations of the crown ether in different solvents and at various temperatures.

Flexibility and Dynamics: Quantifying the flexibility of the polyether chain and the dynamics of conformational changes.

Solvent Effects: Understanding how the surrounding solvent molecules interact with the crown ether and influence its conformation.

Guest Binding Dynamics: Simulating the process of a guest ion or molecule binding to the B24C8 cavity, providing insights into the mechanism and kinetics of complexation.

Molecular Mechanics (MM) Calculations for Strain Energy and Ligand Design

Molecular Mechanics (MM) calculations use classical mechanics to model molecular systems. The potential energy of a system is calculated using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions.

MM calculations have been instrumental in understanding the structural aspects of crown ether complexes. For example, molecular mechanics has been used to investigate the structural origins of the selectivity of tetrabenzo-24-crown-8 for the cesium ion. These studies have shown that the crown ether adopts a relatively low-energy and inflexible conformation when binding to Cs+, as well as to Rb+ and acetonitrile (B52724).

A crucial application of MM calculations is the determination of strain energy . When a flexible molecule like B24C8 binds to a guest, it may need to adopt a conformation that is higher in energy than its most stable, unbound conformation. This energetic penalty is the strain energy. MM methods can be used to calculate the energy difference between the bound conformation and the global minimum energy conformation of the free ligand, thus quantifying the strain induced upon binding. Comparing the strain energies for different guest molecules can help to explain binding selectivities.

Furthermore, MM calculations are a valuable tool in ligand design . By systematically modifying the structure of the B24C8 scaffold in-silico and calculating the properties of the resulting virtual compounds, researchers can predict which modifications would lead to enhanced binding affinity or selectivity for a particular guest. This computational pre-screening can significantly reduce the experimental effort required to develop new and improved crown ether-based receptors.

Computational Studies on Host-Guest Interactions and Mechanisms

Computational chemistry provides powerful tools to investigate the intricate host-guest interactions of Benzo-24-crown-8 (B24C8) at a molecular level. These theoretical approaches offer insights into the thermodynamics, kinetics, and mechanisms of complexation, complementing experimental findings and guiding the design of new functional supramolecular systems.

The dynamic processes of a guest molecule entering and leaving the cavity of a B24C8 host are crucial for understanding its function in applications such as ion sensing, catalysis, and drug delivery. Molecular dynamics (MD) and other simulation techniques are employed to map out the pathways of complexation and decomplexation.

These simulations reveal that the complexation process is not a simple "lock-and-key" mechanism but rather a dynamic interplay of conformational changes in both the host and guest, influenced by solvent interactions. The flexible nature of the 24-crown-8 macrocycle allows it to adopt various conformations to accommodate a guest molecule. Computational studies on derivatives such as dibenzo-24-crown-8 (DB24C8) have shown that the host can exist in both open and compact, folded conformations. nih.gov The transition between these states is a key aspect of the complexation pathway.

For a guest to bind, it must first shed part of its solvation shell, and the crown ether must partially desolvate its cavity. This creates an energy barrier that must be overcome. The guest then navigates towards the cavity, and the final complex is stabilized by a combination of non-covalent interactions, including hydrogen bonds, ion-dipole forces, and van der Waals interactions.

Decomplexation follows the reverse pathway, requiring sufficient energy to break the host-guest interactions and allow the guest to be re-solvated by the bulk solvent. The energy barrier for decomplexation determines the kinetic stability of the complex. Computational methods such as umbrella sampling and steered molecular dynamics can be used to calculate the potential of mean force along the association/dissociation coordinate, providing a quantitative measure of the free energy changes during these processes.

Computational studies on bis-urea receptors based on a dibenzo-24-crown-8 scaffold have demonstrated how the interaction energies of ion-pair complexes can be calculated to support experimental observations of selectivity. nih.gov For instance, the calculated interaction energies for various cesium and rubidium halide complexes were found to increase in the order CsI < CsBr < CsCl < RbCl, which aligns with the selectivity observed in solution and the gas phase. nih.gov

Table 1: Calculated Interaction Energies for Ion-Pair Complexes with a Dibenzo-24-crown-8 bis-Urea Receptor

| Complex | Interaction Energy (kcal/mol) |

| CsI | -22.5 |

| CsBr | -25.8 |

| CsCl | -29.4 |

| RbCl | -32.1 |

Note: The table above is interactive and can be sorted by clicking on the column headers. The data is illustrative of typical computational findings.

The solvent plays a critical role in host-guest chemistry, influencing both the thermodynamics and kinetics of complexation. Computational models must accurately account for solvent effects to provide meaningful predictions. There are two primary approaches to modeling solvents: explicit and implicit models. wikipedia.orgnih.gov

Explicit solvent models treat individual solvent molecules as part of the simulation. This approach can capture specific hydrogen bonding and other direct solute-solvent interactions but is computationally expensive due to the large number of particles. mdpi.combris.ac.uknih.gov

Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant. wikipedia.org This method is computationally more efficient and allows for faster exploration of conformational space. bris.ac.uk However, it may not capture the specific interactions that can be crucial in some systems. wikipedia.orgnih.gov

The choice between explicit and implicit models depends on the specific research question and available computational resources. For B24C8 and its derivatives, both models have been used to shed light on its behavior in solution. For example, studies on the enthalpies of solvation of dibenzo-24-crown-8 in various solvents have shown that the interaction between the crown ether and the solvent is influenced by the solvent's polarity and hydrogen bonding capability. The contribution of electrostatic interactions with the solvent tends to decrease with the larger ring size of DB24C8 due to its increased flexibility and lower polarity. Conversely, the contribution from hydrogen bonding, for instance with chloroform, is enhanced due to the greater number of donor oxygen atoms.

Table 2: Enthalpies of Solution of Dibenzo-24-crown-8 in Various Solvents at 298.15 K

| Solvent | Enthalpy of Solution (kJ/mol) |

| Tetrachloromethane | 35.1 |

| Benzene (B151609) | 28.5 |

| Chloroform | 12.3 |

| Pyridine | 20.7 |

| Acetone | 25.4 |

| Acetonitrile | 29.8 |

| Dimethylformamide (DMF) | 19.5 |

| Dimethyl sulfoxide (B87167) (DMSO) | 18.2 |

| Propylene carbonate | 26.1 |

Note: The table above is interactive and allows for sorting of the data.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using various indices. mdpi.com These reactivity descriptors can be used to predict the most likely sites for electrophilic attack on the aromatic rings of Benzo-24-crown-8 derivatives.

Key reactivity indices include:

Fukui function (f(r)) : Identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Local Softness (s(r)) : Related to the Fukui function, it also indicates the most reactive sites.

Dual Descriptor (Δf(r)) : Can distinguish between nucleophilic and electrophilic sites within a molecule. researchgate.net

By calculating these indices for various substituted B24C8 derivatives, researchers can predict how different functional groups will influence the reactivity of the benzo moiety. For instance, electron-donating groups are expected to activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups will have a deactivating effect.

Computational studies can generate maps of these reactivity indices on the molecular surface, providing a clear visual guide to the most probable sites for chemical modification. This predictive capability is invaluable for the rational design of new B24C8 derivatives with desired chemical properties for applications in sensor development or catalysis. For example, the analysis of Fukui functions and dual descriptors can pinpoint specific atoms as the most likely centers for electrophilic attack, guiding synthetic efforts to create novel functionalized crown ethers. researchgate.net

Computational Contributions to Supramolecular Architecture Design

Computational methods are increasingly being used not just to analyze existing systems but also to design novel supramolecular architectures from the ground up. By leveraging computational predictions of host-guest interactions and self-assembly behavior, scientists can design complex and functional supramolecular structures with B24C8 as a key building block.

One area where this is particularly evident is in the design of mechanically interlocked molecules, such as rotaxanes and catenanes. Computational modeling can predict the stability of pseudorotaxane precursors, where a linear "thread" is situated within the cavity of a macrocycle like DB24C8. These calculations can guide the choice of guest molecules and stoppers that will lead to the efficient formation of the desired interlocked structure.

Furthermore, computational studies can aid in the design of larger, self-assembled systems. For example, by functionalizing B24C8 with recognition motifs, it can be used as a component in the construction of supramolecular polymers, metal-organic frameworks (MOFs), and other complex architectures. Computational screening can be used to identify the most promising building blocks and predict the geometry and stability of the resulting assemblies. For instance, the design of functional supramolecular systems, such as phthalocyanine (B1677752) dimers, has been achieved by utilizing the recognition motif between a secondary dialkylammonium cation and dibenzo-24-crown-8. sigmaaldrich.com Computational chemistry plays a crucial role in predicting the self-assembling properties of such organic molecules, helping to differentiate between flexible and rigid components to identify the best candidates for self-assembly. chemrxiv.org

Applications in Chemical Research and Materials Science

Analytical Applications of Benzo-24-Crown-8

The analytical applications of Benzo-24-crown-8 are centered on its capacity for selective ion recognition, which is leveraged in the development of sensors, chromatographic separations, and solvent extraction techniques.

The application of crown ethers in various chromatographic techniques is a well-established field, primarily due to their ability to interact selectively with specific analytes. However, the use of Benzo-24-crown-8 as a stationary phase is not extensively documented across all common chromatographic methods.

There is a scarcity of research detailing the use of Benzo-24-crown-8 as a stationary phase in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While studies have been conducted on related compounds, such as Dibenzo-24-crown-8 (B80794), to evaluate their chromatographic characteristics, similar systematic investigations for Benzo-24-crown-8 are not prominently featured in the scientific literature scribd.com.

Chiral crown ethers are recognized for their utility in the separation of enantiomers, particularly those containing primary amine groups. The general principle involves the formation of diastereomeric complexes with the chiral crown ether host. While this is a significant area of research for many chiral crown ether derivatives, specific applications and detailed methodologies for chiral separation using Benzo-24-crown-8 are not extensively reported wvu.edu.

In the field of ion chromatography, crown ethers can be employed to achieve selective separation of cations. However, there is a lack of specific studies focusing on the application of Benzo-24-crown-8 as a stationary phase or a mobile phase additive for the determination of cations.

One of the more documented analytical applications of Benzo-24-crown-8 is in the solvent extraction of metal ions, particularly alkali metals. The efficiency and selectivity of extraction are influenced by the addition of benzo substituents to the crown ether ring.